1-Ethoxy-2-methoxy-4-(1-propenyl)benzene
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Overview
Description
1-Ethoxy-2-methoxy-4-(1-propenyl)benzene is an organic compound belonging to the class of methoxybenzenes. It is characterized by the presence of an ethoxy group, a methoxy group, and a propenyl group attached to a benzene ring. This compound is known for its aromatic properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-methoxy-4-(1-propenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of 1-ethoxy-2-methoxybenzene with propenyl halides under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-methoxy-4-(1-propenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of propyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Ethoxy-2-methoxy-4-(1-propenyl)benzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-methoxy-4-(1-propenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-Methoxy-4-(1-propenyl)benzene: Lacks the ethoxy group, resulting in different chemical and biological properties.
1-Ethoxy-4-methoxybenzene: Lacks the propenyl group, affecting its reactivity and applications.
2-Methoxy-4-(1-propenyl)phenol: Contains a hydroxyl group, leading to distinct chemical behavior and uses.
Uniqueness: 1-Ethoxy-2-methoxy-4-(1-propenyl)benzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups enhances its solubility and stability, making it a valuable compound in various applications .
Properties
CAS No. |
137138-52-4 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-ethoxy-2-methoxy-4-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C12H16O2/c1-4-6-10-7-8-11(14-5-2)12(9-10)13-3/h4,6-9H,5H2,1-3H3/b6-4- |
InChI Key |
AOSKXPFBGRLCEG-XQRVVYSFSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC)OC |
melting_point |
63 - 64 °C |
physical_description |
Solid |
Origin of Product |
United States |
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